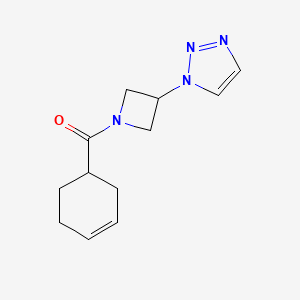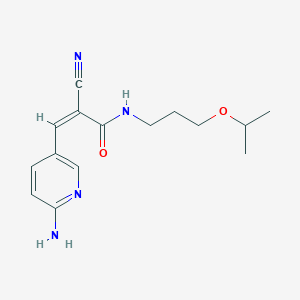
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is a chemical compound that is commonly used in scientific research. This compound is also known as AZD6738 and is a potent inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway, and inhibitors of this enzyme have shown promising results in cancer treatment.
Mechanism Of Action
AZD6738 inhibits the activity of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR leads to the accumulation of DNA damage and cell death, particularly in cancer cells that are already under stress.
Biochemical And Physiological Effects
AZD6738 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA-damaging agents. AZD6738 has also been shown to induce apoptosis (cell death) in cancer cells, particularly those that are already under stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of AZD6738 is its potent anti-tumor activity. It has shown promising results in preclinical studies, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of AZD6738 is that it may have off-target effects on other enzymes in the DNA damage response pathway. Additionally, the optimal dosing and scheduling of AZD6738 in combination with other therapies are still being investigated.
Future Directions
There are several future directions for the development of AZD6738 and other ATR inhibitors. One direction is the investigation of the optimal dosing and scheduling of AZD6738 in combination with other therapies. Another direction is the identification of biomarkers that can predict the response to ATR inhibitors. Additionally, the development of more potent and selective ATR inhibitors is an area of active research. Finally, the investigation of the role of ATR inhibitors in combination with immunotherapy is an area of growing interest.
Synthesis Methods
The synthesis of AZD6738 involves several steps, including the reaction of 6-aminopyridine-3-carboxylic acid with 2-chloroacrylonitrile, followed by the reaction of the resulting compound with 3-propan-2-yloxypropylamine. The final step involves the conversion of the resulting intermediate into AZD6738 through a series of reactions.
Scientific Research Applications
AZD6738 has been extensively studied for its potential use in cancer treatment. ATR inhibitors have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In preclinical studies, AZD6738 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including lung, breast, and pancreatic cancer.
properties
IUPAC Name |
(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)21-7-3-6-18-15(20)13(9-16)8-12-4-5-14(17)19-10-12/h4-5,8,10-11H,3,6-7H2,1-2H3,(H2,17,19)(H,18,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTNPRJQCYUWKB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)
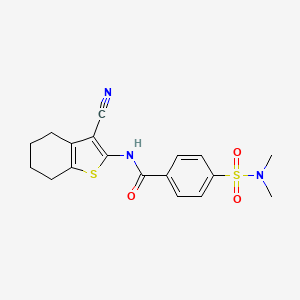
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
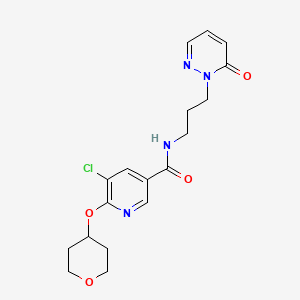
![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
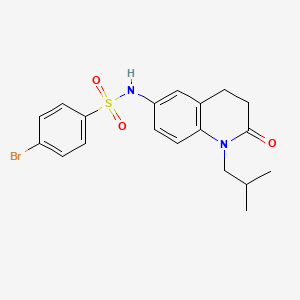
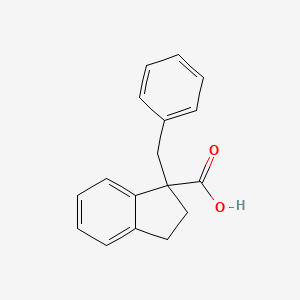
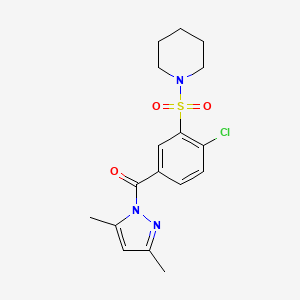
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
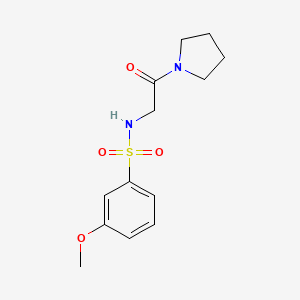
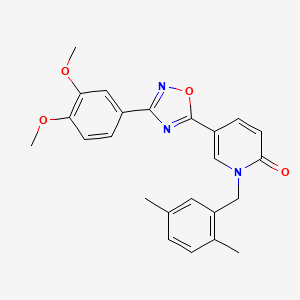
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)
